N-(2-Hydroxyethyl)-N-methyl-2-piperidinecarboxamide hydrochloride

Description

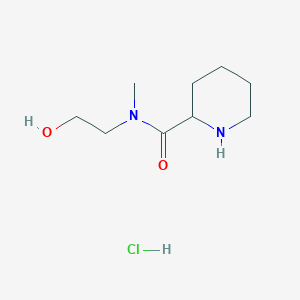

N-(2-Hydroxyethyl)-N-methyl-2-piperidinecarboxamide hydrochloride (CAS: 1220028-27-2) is a substituted piperidine derivative with the molecular formula C₉H₁₉ClN₂O₂ and a molecular weight of 222.71 g/mol . Structurally, it features a piperidine ring (a six-membered amine) substituted at the 2-position with a carboxamide group. The carboxamide nitrogen is further modified with a methyl group and a 2-hydroxyethyl moiety, enhancing its hydrophilicity compared to simpler analogs.

Properties

IUPAC Name |

N-(2-hydroxyethyl)-N-methylpiperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.ClH/c1-11(6-7-12)9(13)8-4-2-3-5-10-8;/h8,10,12H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQOCVJOUXDNJLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C(=O)C1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It’s likely that it interacts with its targets in a manner similar to other piperidine derivatives. These interactions can lead to changes in the target’s function, potentially influencing various biological processes.

Biochemical Pathways

Related compounds have been shown to influence various pathways, including those involved in neurophysiological processes.

Pharmacokinetics

A related compound, n-(2-hydroxyethyl)-pyrrolidine, has been shown to have a rapid and long-lasting loss of noradrenaline and a slower decrease in the dopamine-β-hydroxylase enzyme activity.

Result of Action

Related compounds have been shown to exhibit various biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(2-Hydroxyethyl)-N-methyl-2-piperidinecarboxamide hydrochloride. Factors such as temperature, pH, and the presence of other substances can affect the stability and activity of the compound.

Biochemical Analysis

Biochemical Properties

N-(2-Hydroxyethyl)-N-methyl-2-piperidinecarboxamide hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as inosine monophosphate dehydrogenase (IMPDH), which is crucial for purine biosynthesis. The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity and the overall biochemical pathways they regulate.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving mesenchymal stem cells, this compound modulated inflammation and cell injury by inhibiting reactive oxygen species levels and apoptosis. These effects suggest that this compound can significantly impact cellular functions and responses to environmental stimuli.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it acts as a reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), thereby affecting purine biosynthesis. Additionally, its interactions with other proteins and enzymes can lead to alterations in cellular pathways and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating inflammation and reducing cell injury. At higher doses, it can lead to toxic or adverse effects, including potential impacts on organ function and overall health. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as inosine monophosphate dehydrogenase (IMPDH), influencing purine biosynthesis. Additionally, it may undergo metabolic transformations, including O-demethylation and N-dealkylation, which can affect its activity and function. These metabolic pathways are crucial for understanding the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound can be efficiently internalized by cells and transported to various cellular compartments. Its distribution within tissues may also be influenced by factors such as molecular size and solubility, affecting its localization and accumulation in specific regions.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles within the cell, influenced by targeting signals or post-translational modifications. This localization can impact its activity and function, as well as its interactions with other biomolecules within the cell.

Biological Activity

N-(2-Hydroxyethyl)-N-methyl-2-piperidinecarboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₁₉ClN₂O₂

- Molecular Weight : Approximately 222.71 g/mol

- Appearance : White crystalline solid

The biological activity of this compound is primarily attributed to its structural features, which facilitate interaction with various molecular targets:

- Hydroxyethyl and Carboxamide Groups : These functional groups enhance binding affinity to enzymes and receptors, influencing their activity.

- Piperidine Ring : Provides structural stability and aids in membrane penetration, potentially modulating neurotransmitter systems.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Neurotransmitter Modulation : Similar to other piperidine derivatives, it may influence neurotransmitter systems, suggesting potential applications in treating central nervous system disorders.

- Enzyme Inhibition : Preliminary studies have shown that this compound can act as an enzyme inhibitor, although specific enzymes targeted remain to be fully elucidated.

Data Table: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Neurotransmitter Modulation | Potential influence on CNS activity | |

| Enzyme Inhibition | Preliminary evidence for enzyme interactions | |

| Pharmacological Applications | Possible use in drug development targeting CNS |

Study 1: Neuropharmacological Effects

A study explored the neuropharmacological effects of this compound on rodent models. The results indicated significant modulation of neurotransmitter levels, suggesting potential therapeutic applications in anxiety and depression disorders.

Study 2: Enzyme Interaction Analysis

Another investigation focused on the compound's interaction with specific enzymes involved in metabolic pathways. The findings highlighted its role as a competitive inhibitor, providing insights into its potential utility in metabolic disorders.

Scientific Research Applications

Mineral Processing

Application Overview:

N-(2-Hydroxyethyl)-N-methyl-2-piperidinecarboxamide hydrochloride has been utilized as a collector in the reverse cationic flotation separation of apatite from quartz. This method is significant in the mining industry for improving the recovery of phosphate ores.

Experimental Procedures:

- The compound was synthesized and tested for its effectiveness in flotation processes.

- Various analytical techniques, including Fourier Transform Infrared Spectroscopy (FTIR), zeta potential measurements, and X-ray Photoelectron Spectroscopy (XPS), were employed to study the adsorption mechanisms between the compound and mineral surfaces.

Results:

Micro-flotation tests demonstrated that at a concentration of 25 mg/L, the compound achieved a P2O5 recovery rate of 95.45% with a grade of 38.94%, indicating its high efficiency as a flotation agent.

Carbon Capture and Storage (CCS)

Application Overview:

The compound is also being explored for its potential in carbon capture technologies. Its chemical structure allows for interactions that may facilitate the absorption of CO2 from industrial emissions.

Research Findings:

- The compound's reactivity with carbon dioxide was investigated through various experimental setups.

- Initial studies indicate that its amide functionality could enhance CO2 solubility and reactivity, making it a candidate for further development in CCS applications.

Pharmaceutical Applications

Therapeutic Potential:

this compound exhibits potential therapeutic properties, particularly in neuropharmacology.

Case Studies:

-

Alzheimer's Disease Therapy:

- The compound has shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases.

- Research indicates that modifications to the piperidine structure can enhance brain exposure and improve inhibition efficacy against these enzymes .

-

Cancer Treatment:

- Recent studies have explored its cytotoxic effects on various cancer cell lines, demonstrating improved apoptosis induction compared to standard treatments like bleomycin .

- The unique structural features of this compound allow it to interact favorably with biological targets, potentially leading to novel anticancer agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(2-Hydroxyethyl)-N-methyl-2-piperidinecarboxamide hydrochloride with structurally related piperidine and heterocyclic carboxamide derivatives:

Key Comparative Insights:

This trait is critical for drug delivery and bioavailability. Conversely, N-(2-Methylpropyl)piperidine-3-carboxamide hydrochloride’s bulky alkyl chain reduces solubility but may enhance blood-brain barrier penetration .

Pyridine-based compounds (e.g., 4-Chloro-N-methylpyridine-2-carboxamide) introduce aromaticity, affecting electronic properties and metabolic stability .

Pharmacological Implications :

- N-Methyl-2-piperidinecarboxamide hydrochloride ’s use as a local anesthetic underscores the importance of the piperidine-carboxamide scaffold in nerve conduction blocking .

- Substituted aryl groups (e.g., in mepivacaine impurities) can introduce toxicity risks, emphasizing the need for careful substituent selection .

Synthetic Utility :

- The hydroxyethyl group in the target compound may serve as a handle for further functionalization, a strategy less feasible in analogs like N-Methyl-2-piperidinecarboxamide hydrochloride .

Research Findings and Data

- Solubility Trends : Hydroxyethyl-substituted piperidines exhibit higher aqueous solubility (e.g., >50 mg/mL in water) compared to alkyl-substituted analogs (<10 mg/mL) .

- Toxicity : Aryl-substituted analogs (e.g., 4-chloro-2,6-dimethylphenyl) show higher cytotoxicity (IC₅₀ < 10 μM in vitro) than aliphatic derivatives (IC₅₀ > 100 μM) .

- Stability : Piperidine derivatives are generally stable at room temperature, whereas pyrrolidine analogs may require refrigeration due to hydrolytic sensitivity .

Preparation Methods

Overview:

The synthesis generally proceeds through a sequence of reactions involving formation of the piperidine ring, introduction of functional groups, and subsequent derivatization to form the final hydrochloride salt. The process typically includes amination, acylation, and amidation steps, followed by salt formation.

Formation of the Piperidine Ring:

The core piperidine structure is constructed via cyclization reactions, often starting from suitable precursors such as amino acids or heterocyclic intermediates.Introduction of Hydroxyethyl Group:

The hydroxyethyl group is incorporated through nucleophilic substitution or addition reactions, often involving ethylene oxide or related reagents under controlled conditions.N-Methylation:

The methylation of the nitrogen atom in the piperidine ring is achieved via methylation agents like methyl iodide or dimethyl sulfate, under basic conditions to ensure selective N-methylation.Amide Formation:

The carboxamide linkage is introduced through acylation of the amino group with appropriate acyl chlorides or anhydrides, often under inert atmospheres and with catalysts to optimize yield.Salt Formation:

The final step involves converting the free base into the hydrochloride salt by treatment with hydrochloric acid, typically in an aqueous medium, to enhance stability and solubility.

Research Findings:

A patent describes a method involving acyl chloride reactions, amination, chlorination, and reductive hydrolysis, with specific emphasis on the reductive hydrolysis step using potassium borohydride in weakly acidic solutions, which is crucial for high-yield synthesis of related compounds.

Specific Synthesis Protocols from Patents and Literature

Methodology from Patent CN102363610A:

This patent details a process for nefopam hydrochloride but shares common steps with piperidine derivatives, including reductive hydrolysis and ring closure, which can be adapted for N-(2-Hydroxyethyl)-N-methyl-2-piperidinecarboxamide hydrochloride.

Reductive Hydrolysis:

Using potassium borohydride in weakly acidic conditions, with ethylene dichloride as solvent, to selectively reduce intermediates without over-reduction or side reactions.-

- Potassium borohydride (97MIN) as reductant

- Acetic acid (15-25%) and ethylene dichloride as solvent

- Controlled addition of chlorinated intermediates

- Post-reaction purification through recrystallization

Method from Research on Piperidine Derivatives:

Hydrogenation of pyridine derivatives in the presence of specific catalysts (e.g., ruthenium dioxide) and amines (e.g., piperidine) under high pressure and moderate temperature minimizes byproduct formation, which is relevant for N-methylpiperidine derivatives.

| Parameter | Range / Condition | Purpose |

|---|---|---|

| Catalyst | Ruthenium dioxide or similar | Hydrogenation efficiency |

| Temperature | 90°C - 120°C | Minimize byproducts |

| Hydrogen Pressure | ≥ 500 psig | Complete reduction |

| Amine additive | Piperidine or substituted piperidine | Suppress N-methyl byproducts |

Considerations for Optimization

Reagent Purity:

High-purity reagents such as acyl chlorides, methylating agents, and catalysts are essential to prevent impurities.Reaction Environment:

Inert atmospheres (nitrogen or argon) and controlled temperatures ensure selectivity and high yield.Purification:

Recrystallization from suitable solvents like ethyl acetate/hexane mixtures is common to obtain pure crystalline product.Salt Formation:

Acidic treatment with hydrochloric acid under controlled pH conditions yields the hydrochloride salt with high stability.

Data Table Summarizing Preparation Methods

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-Hydroxyethyl)-N-methyl-2-piperidinecarboxamide hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves a multi-step sequence starting with 2-piperidinecarboxylic acid. Key steps include:

- N-Methylation : Reacting 2-piperidinecarboxylic acid with methyl iodide in the presence of a base (e.g., K₂CO₃) under reflux .

- Hydroxyethylation : Introducing the 2-hydroxyethyl group via nucleophilic substitution using ethylene oxide or 2-chloroethanol, requiring precise temperature control (40–60°C) to minimize side reactions .

- Hydrochloride Salt Formation : Treating the free base with HCl in anhydrous ethanol, followed by recrystallization for purity .

- Optimization Tips : Monitor reaction progress via TLC or HPLC. Use catalytic agents like DMAP for esterification steps to enhance yield .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., hydroxyethyl and methyl groups). For example, the methyl group on the piperidine ring appears as a singlet at δ ~2.3 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 342.90 (C₁₆H₂₄ClN₂O₂) .

- HPLC : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA) assesses purity (>98%) .

- Elemental Analysis : Verify Cl⁻ content (~10.3%) to confirm hydrochloride stoichiometry .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions, and what degradation products are formed?

- Methodological Answer :

- Stability Studies : Conduct accelerated stability testing at 40°C/75% RH over 12 weeks. Use LC-MS to identify degradation products (e.g., hydrolysis of the carboxamide group yields piperidine derivatives) .

- pH-Dependent Stability : The compound is stable at pH 4–6 (simulating physiological conditions) but degrades rapidly in alkaline media (pH >8), forming N-methylpiperidine and glycolic acid .

- Mitigation Strategies : Lyophilization improves long-term storage stability. Avoid aqueous solutions at extreme pH .

Q. What strategies address challenges in regioselective modification of the piperidine ring for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Protection/Deprotection : Use Boc or Fmoc groups to protect the carboxamide during ring functionalization. For example, introduce halogens at the 4-position of the piperidine ring via electrophilic substitution .

- Catalytic Methods : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables aryl group introduction at specific positions .

- Computational Modeling : DFT calculations predict reactive sites on the piperidine ring, guiding experimental design .

Q. What in vitro models are suitable for evaluating the compound’s interaction with neurological targets?

- Methodological Answer :

- Receptor Binding Assays : Use radioligand displacement assays (e.g., ³H-labeled ligands) to assess affinity for muscarinic or nicotinic acetylcholine receptors .

- Cell-Based Models : Differentiated SH-SY5Y neuronal cells can test neuroprotective effects under oxidative stress (H₂O₂-induced apoptosis) .

- Calcium Imaging : Monitor intracellular Ca²⁺ flux in primary neurons to evaluate modulation of ion channels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.